molecular formula C28H29BrN2O2 B11935821 N-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-4,5-dihydro-1H-pyrrol-3-yl)-2,2-diphenylacetamide hydrobromide

N-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-4,5-dihydro-1H-pyrrol-3-yl)-2,2-diphenylacetamide hydrobromide

Cat. No.: B11935821
M. Wt: 505.4 g/mol
InChI Key: UIVCRLQAHMCYRB-UHFFFAOYSA-N
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Description

Darifenacin hydrobromide is a potent muscarinic receptor antagonist used primarily for the treatment of overactive bladder syndrome. It works by selectively blocking the M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions, thereby reducing the urgency to urinate .

Chemical Reactions Analysis

Types of Reactions: Darifenacin hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The alkylation step in its synthesis is a nucleophilic substitution reaction.

    Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions:

Major Products: The major product of these reactions is darifenacin hydrobromide itself, with potential by-products including unreacted starting materials and minor impurities .

Mechanism of Action

Darifenacin hydrobromide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptor. These receptors are involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking these receptors, darifenacin reduces bladder muscle contractions, thereby decreasing the urgency to urinate . This selectivity for the M3 receptor is thought to provide a clinical advantage in treating overactive bladder syndrome .

Comparison with Similar Compounds

Uniqueness: Darifenacin hydrobromide’s high selectivity for the M3 receptor distinguishes it from other muscarinic antagonists, potentially offering fewer side effects related to non-selective muscarinic receptor blockade .

Properties

Molecular Formula

C28H29BrN2O2

Molecular Weight

505.4 g/mol

IUPAC Name

N-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,3-dihydropyrrol-4-yl]-2,2-diphenylacetamide;hydrobromide

InChI

InChI=1S/C28H28N2O2.BrH/c31-28(27(22-7-3-1-4-8-22)23-9-5-2-6-10-23)29-25-14-17-30(20-25)16-13-21-11-12-26-24(19-21)15-18-32-26;/h1-12,19-20,27H,13-18H2,(H,29,31);1H

InChI Key

UIVCRLQAHMCYRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br

Origin of Product

United States

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